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molecular formula C14H22N2O2 B8453091 2-Methyl-4-(3-morpholinopropoxy)aniline

2-Methyl-4-(3-morpholinopropoxy)aniline

Cat. No. B8453091
M. Wt: 250.34 g/mol
InChI Key: SKSPRRHVJKPFOM-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

An ethanolic (20 mL) solution of 4-(3-(3-methyl-4-nitrophenoxy)propyl) morpholine (0.75 g, 2.7 mmol) was subjected to hydrogenation using the H-cube (Pd/C catalyst cartridge and H2, 1-5 bar) for 1 hour. 2-Methyl-4-(3-morpholinopropoxy)aniline was isolated by concentration under reduced pressure (0.22 g, 32% yield). 1H-NMR (400 MHz DMSO-d6): δ 6.57-6.51 (m, 3H), 3.85 (t, 6.4 Hz, 2H), 3.69-3.62 (m, 4H), 3.46-3.43 (m, 2H), 2.56 (m, 4H), 2.02 (s, 3H), 1.88-1.85 (m, 2H). MS (EI): 251 (MH+).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-])=O)[O:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([O:5][CH2:6][CH2:7][CH2:8][N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[CH:15]=[CH:16][C:17]=1[NH2:18]

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
CC=1C=C(OCCCN2CCOCC2)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
solution
Quantity
20 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)OCCCN1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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